molecular formula C8H13F3N2 B13203694 2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine

2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine

Cat. No.: B13203694
M. Wt: 194.20 g/mol
InChI Key: QOIKLLYLYHPCNL-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H13F3N2 This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, potentially leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the tetrahydropyridinyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

2,2-difluoro-3-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine

InChI

InChI=1S/C8H13F3N2/c9-7-2-1-3-13(4-7)6-8(10,11)5-12/h2H,1,3-6,12H2

InChI Key

QOIKLLYLYHPCNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)F)CC(CN)(F)F

Origin of Product

United States

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